

Mthfd2-IN-1: A Chemical Probe for MTHFD2 Exploration

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| Compound of Interest | | |
|----------------------|-------------|-----------|
| Compound Name: | Mthfd2-IN-1 | |
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Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids. Its elevated expression in a wide range of cancers, compared to low or absent expression in most healthy adult tissues, has positioned MTHFD2 as a compelling target for anticancer drug development. Chemical probes are indispensable tools for investigating the biological functions of proteins like MTHFD2 and for validating their therapeutic potential.

While a compound designated as **Mthfd2-IN-1** is known as a potent inhibitor of MTHFD2, publicly available data regarding its specific biochemical and cellular activities, as well as detailed experimental protocols, are limited. To provide researchers, scientists, and drug development professionals with a comprehensive and practical guide, this document will focus on a well-characterized, potent, and selective MTHFD2 inhibitor, DS18561882, as a representative chemical probe. The principles, protocols, and data presented herein are broadly applicable to the study of MTHFD2 and can be adapted for the characterization of other MTHFD2 inhibitors, including **Mthfd2-IN-1**, as more information becomes available.

DS18561882 is a highly potent and isozyme-selective MTHFD2 inhibitor that has demonstrated in vivo antitumor activity, making it an excellent exemplar for outlining detailed application notes and protocols.[1][2][3]

Data Presentation



The following tables summarize the quantitative data for the MTHFD2 chemical probe DS18561882, providing a clear comparison of its activity in biochemical and cellular assays, as well as its pharmacokinetic properties.

Table 1: Biochemical Activity of DS18561882

| Target | IC50 (μM) | Assay Type | Reference |
|--------|-----------|-----------------|-----------|
| MTHFD2 | 0.0063 | Enzymatic Assay | [1] |
| MTHFD1 | 0.57 | Enzymatic Assay | [1] |

Table 2: Cellular Activity of DS18561882

| Cell Line | GI50 (nM) | Assay Type | Reference |
|-------------------------------|-----------|-------------------|-----------|
| MDA-MB-231 (Breast Cancer) | 140 | Growth Inhibition | [1][2] |

Table 3: In Vivo Efficacy of DS18561882 in a Mouse Xenograft Model

| Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (TGI) | Model | Reference |
|----------------------------|----------------------------------|----------------------------|-----------|
| 30 | Dose-dependent | Breast Cancer Xenograft | [2] |
| 100 | Dose-dependent | Breast Cancer Xenograft | [2] |
| 300 | 67% | Breast Cancer Xenograft | [2] |

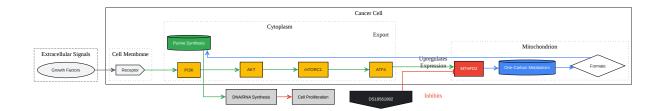
Table 4: Pharmacokinetic Profile of DS18561882 in Mice (Oral Administration)



| Dose (mg/kg) | Cmax (µg/mL) | t1/2 (hours) | AUC (μg·h/mL) | Reference |
|--------------|--------------|--------------|---------------|-----------|
| 30 | 11.4 | 2.21 | 64.6 | [1] |
| 100 | 56.5 | 2.16 | 264 | [1] |
| 300 | 90.1 | 2.32 | 726 | [1] |

Signaling Pathways and Experimental Workflows

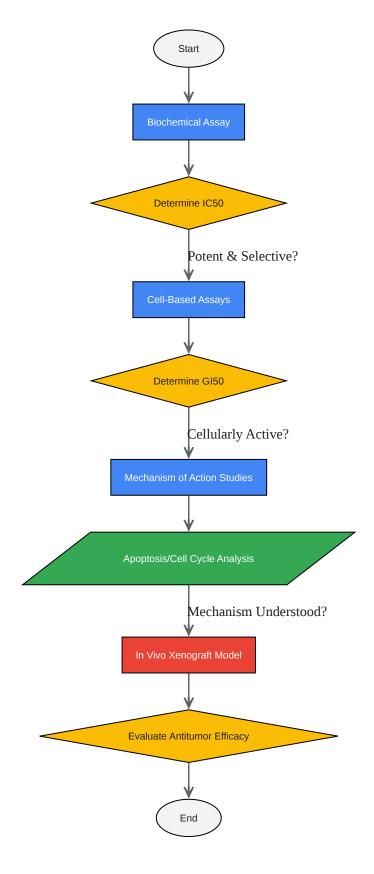
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involving MTHFD2 and a general workflow for evaluating an MTHFD2 chemical probe.



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Figure 1: MTHFD2 signaling in cancer proliferation.





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Figure 2: Workflow for evaluating an MTHFD2 chemical probe.



Experimental Protocols

The following are detailed methodologies for key experiments to characterize an MTHFD2 chemical probe like DS18561882.

Protocol 1: MTHFD2 Enzymatic Assay (Biochemical)

This protocol is designed to determine the in vitro potency of a chemical probe against purified MTHFD2 enzyme.

Materials:

- Purified recombinant human MTHFD2 enzyme
- Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mg/mL BSA)
- Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
- Cofactor: NAD+
- NADH detection reagent (e.g., NAD(P)H-Glo[™] Detection Reagent)
- DS18561882 or other test compounds
- DMSO
- 384-well white assay plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare a serial dilution of DS18561882 in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final assay concentration range from nM to μM.
- In a 384-well plate, add the test compound dilutions to the assay wells. Include positive controls (no inhibitor) and negative controls (no enzyme).



- Add the MTHFD2 enzyme to all wells except the negative controls and incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding a mixture of the substrate (CH2-THF) and cofactor (NAD+).
- Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
- Stop the reaction and measure the amount of NADH produced by adding the NADH detection reagent according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the positive control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Proliferation Assay (Cell-Based)

This protocol measures the effect of the chemical probe on the growth of cancer cell lines.

Materials:

- Cancer cell line with high MTHFD2 expression (e.g., MDA-MB-231)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- DS18561882 or other test compounds
- DMSO
- 96-well clear-bottom cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer



Procedure:

- Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
- Prepare a serial dilution of DS18561882 in cell culture medium.
- Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72-96 hours).
- At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
- Measure the luminescence, which is proportional to the number of viable cells.
- Calculate the percent growth inhibition for each concentration relative to the vehicle-treated control.
- Determine the GI50 value by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.

Protocol 3: In Vivo Xenograft Tumor Growth Study

This protocol evaluates the antitumor efficacy of the chemical probe in a mouse model.

Materials:

- Immunocompromised mice (e.g., NOD-SCID or nude mice)
- Cancer cell line for implantation (e.g., MDA-MB-231)
- DS18561882
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement
- Animal balance



Procedure:

- Subcutaneously implant cancer cells into the flank of each mouse.
- Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Prepare the appropriate formulation of DS18561882 in the vehicle.
- Administer DS18561882 or vehicle to the mice orally (p.o.) at the desired dose and schedule (e.g., 30, 100, or 300 mg/kg, twice daily).[2]
- Measure tumor volume with calipers and body weight regularly (e.g., twice a week).
- Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Disclaimer: All experimental protocols are for research purposes only and should be performed by trained professionals in accordance with all applicable safety and ethical guidelines. Specific concentrations, incubation times, and other parameters may need to be optimized for different cell lines and experimental conditions.

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